molecular formula C5H4N4O5 B2450482 4-Amino-3,5-dinitropyridin-2-ol CAS No. 148000-53-7

4-Amino-3,5-dinitropyridin-2-ol

Cat. No. B2450482
CAS RN: 148000-53-7
M. Wt: 200.11
InChI Key: RGHAEKXKKLASBT-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitropyridin-2-ol is a chemical compound with the molecular formula C5H4N4O5 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound has been identified through various methods such as single-crystal X-ray diffraction analysis . The compound has a molecular weight of 200.109 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.109 Da .

Scientific Research Applications

Synthesis and Derivative Formation

  • Facile synthetic routes have been developed for the preparation of new 4-amino-3,5-dinitropyridine derivatives, offering significant potential in chemical research and development. These derivatives are formed through nitration and nucleophilic substitution reactions under mild conditions, revealing versatile reactivity and applicability in various chemical syntheses (Ma et al., 2013).

Energetic Material Development

  • 4-Amino-3,5-dinitropyridin-2-ol is used in the synthesis of novel thermally stable energetic materials. These materials exhibit unique properties like high detonation velocity and pressure, making them suitable for specialized applications (Zhou et al., 2017).

Vibrational Spectroscopy and Quantum Chemical Calculations

  • The compound is used in vibrational spectroscopy studies and quantum chemical calculations. These studies enhance our understanding of molecular structures and properties, valuable in fields like materials science and molecular physics (Krishnakumar et al., 2006).

Energetic Monoanionic Salts Research

  • Research into monoanionic salts of 3,5-Dinitropyridin-2-ol has opened up new avenues in the study of energetic materials. These studies focus on understanding the structure-property relationships and their impact on energetic properties (Ghule et al., 2013).

Kinetic and Equilibrium Studies

  • Kinetic and equilibrium studies involving this compound derivatives are crucial in understanding reaction mechanisms and the formation of sigma-adducts. Such studies are fundamental in organic and biomolecular chemistry (Crampton et al., 2003).

Safety and Hazards

While specific safety and hazard data for 4-Amino-3,5-dinitropyridin-2-ol is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on 4-Amino-3,5-dinitropyridin-2-ol and similar compounds could involve the development of new synthesis methods, further exploration of their chemical reactions, and investigation of their potential applications in various fields .

properties

IUPAC Name

4-amino-3,5-dinitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O5/c6-3-2(8(11)12)1-7-5(10)4(3)9(13)14/h1H,(H3,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHAEKXKKLASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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